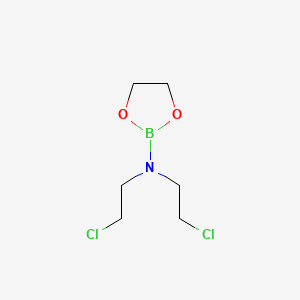
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- is a boron-containing compound with a unique structure that includes a dioxaborolane ring and a bis(2-chloroethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- typically involves the reaction of a boronic acid derivative with a suitable amine. One common method is the reaction of pinacolborane with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to other functional groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s boron-containing structure makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for their potential as anticancer agents due to their ability to interact with DNA.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- involves its interaction with biological molecules. The bis(2-chloroethyl)amino group can form cross-links with DNA, inhibiting DNA replication and transcription. This property is particularly useful in cancer therapy, where the compound can induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with a similar dioxaborolane ring structure.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: A compound with two dioxaborolane rings attached to a pyrene core.
Uniqueness
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- is unique due to its bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry and cancer research.
Properties
CAS No. |
23068-73-7 |
|---|---|
Molecular Formula |
C6H12BCl2NO2 |
Molecular Weight |
211.88 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-1,3,2-dioxaborolan-2-amine |
InChI |
InChI=1S/C6H12BCl2NO2/c8-1-3-10(4-2-9)7-11-5-6-12-7/h1-6H2 |
InChI Key |
RBCFRJABCFKMMH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















